molecular formula C18H16Cl2N4O B2778567 N-(3-chlorophenyl)-1-(4-chlorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 941256-12-8

N-(3-chlorophenyl)-1-(4-chlorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2778567
CAS No.: 941256-12-8
M. Wt: 375.25
InChI Key: LYTRYETUTADKSB-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(4-chlorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16Cl2N4O and its molecular weight is 375.25. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chlorophenyl)-1-(4-chlorophenyl)-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O/c1-11(2)17-16(18(25)21-14-5-3-4-13(20)10-14)22-23-24(17)15-8-6-12(19)7-9-15/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTRYETUTADKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-1-(4-chlorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, and specific activities against various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of substituted phenyl derivatives with triazole and carboxamide functionalities. The general method includes:

  • Reagents : 3-chlorophenyl is reacted with 4-chlorophenyl and propan-2-yl groups.
  • Reaction Conditions : The reactions are often conducted under controlled conditions to yield the desired triazole derivative.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent:

  • Mechanism : The compound exhibited antiproliferative activity against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
  • IC50 Values : The compound showed significant activity with IC50 values ranging from 1.1 μM to 2.6 μM, indicating a strong potential for therapeutic use against these cancers .
Cell LineIC50 (μM)Reference
MCF-71.1
HCT-1162.6
HepG21.4

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial effects:

  • Target Organisms : Effective against Escherichia coli and Staphylococcus aureus.
  • Inhibition : Some derivatives demonstrated good inhibition rates, suggesting potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often correlated with their structural features:

  • Substituents : The presence of halogen groups (like chlorine) on the phenyl rings enhances biological activity.
  • Functional Groups : Carboxamide functionalities are crucial for interaction with biological targets.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Anticancer Activity :
    • A recent study highlighted that compounds similar to this compound exhibited significant inhibition of thymidylate synthase, a key enzyme in DNA synthesis.
    • The study reported that some derivatives surpassed standard chemotherapeutics like doxorubicin and 5-fluorouracil in efficacy .
  • Antimicrobial Evaluation :
    • Another study assessed the antimicrobial properties against several pathogens and found that certain derivatives showed enhanced activity compared to traditional antibiotics .

Scientific Research Applications

Antimicrobial Properties

Triazole derivatives, including the compound , have been extensively studied for their antimicrobial activities. Research indicates that 1,2,3-triazole derivatives can exhibit significant antibacterial effects against a range of pathogens. For instance, studies have shown that certain triazole compounds can be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Case Study:
A synthesis of various triazole derivatives demonstrated that modifications in the phenyl rings significantly influenced their antibacterial potency. One derivative showed an MIC of 0.5 μM against S. aureus, indicating strong antibacterial activity .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungi. This mechanism makes them valuable in treating fungal infections .

Research Findings:
A recent study highlighted that triazole-containing hybrids exhibited potent antifungal effects against various fungal strains, suggesting their potential as therapeutic agents in treating mycoses .

Antitubercular Activity

Recent investigations into triazole derivatives have identified their potential as antitubercular agents. The compound's structural features allow it to interact effectively with Mycobacterium tuberculosis targets, particularly the InhA enzyme involved in fatty acid synthesis .

Case Study:
In a study focused on quinoline-triazole hybrids, several compounds exhibited MIC values as low as 12.5 μg/mL against M. tuberculosis, showcasing the potential of triazole-based compounds in tuberculosis treatment .

Neuroprotective Effects

Triazoles have been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier and modulate neuroinflammatory responses makes them candidates for further research in neuroprotection .

Research Insights:
Studies indicate that certain triazole derivatives can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Agricultural Applications

The compound's bioactivity extends beyond human health; it shows promise in agricultural applications as well. Triazole derivatives have been used as fungicides and herbicides due to their ability to inhibit fungal growth and manage plant diseases effectively .

Case Study:
Research on triazole-based agrochemicals revealed their effectiveness against various plant pathogens, leading to enhanced crop yields and reduced reliance on traditional pesticides .

Summary Table of Applications

Application Area Mechanism/Activity Key Findings
AntimicrobialInhibition of bacterial growthEffective against S. aureus, MIC: 0.5 μM
AntifungalInhibition of ergosterol synthesisPotent against various fungal strains
AntitubercularInhibition of InhA enzymeMIC as low as 12.5 μg/mL against M. tuberculosis
NeuroprotectiveModulation of neuroinflammationReduces oxidative stress in neuronal cells
AgriculturalFungicidal propertiesEffective against plant pathogens

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this triazole-carboxamide derivative?

The compound is typically synthesized via click chemistry , specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole core. Subsequent functionalization involves nucleophilic substitution or coupling reactions to introduce chlorophenyl and propan-2-yl groups. Key steps include:

  • Azide preparation : Reaction of 3-chloroaniline with sodium nitrite and azide sources.
  • Alkyne synthesis : Propargylation of 4-chlorophenyl precursors.
  • Cycloaddition : Cu(I) catalysts (e.g., CuI) in solvents like DMSO or DCM at 60–80°C .
  • Carboxamide formation : Amide coupling using EDC/HOBt or DCC .

Optimization Tips :

  • Monitor reaction progress via TLC.
  • Purify intermediates by column chromatography (silica gel, hexane/EtOAc).

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • NMR : 1H^1H/13C^{13}C NMR to confirm substitution patterns (e.g., chlorophenyl protons at δ 7.2–7.8 ppm; triazole carbons at δ 145–150 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ at m/z ~423.8).
  • X-ray crystallography : Resolve bond angles (e.g., C–N–N triazole angles: 118–122°) and confirm stereoelectronic effects .
  • FT-IR : Identify carbonyl stretches (C=O at ~1670 cm1^{-1}) and triazole ring vibrations .

Data Interpretation : Use SHELX for crystallographic refinement and Multiwfn for electron density analysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and target interactions?

  • Molecular Docking : Use AutoDock4 to simulate binding to biological targets (e.g., kinases, GPCRs). Optimize ligand-receptor complexes by allowing side-chain flexibility in active sites .
  • DFT Calculations : Calculate electrostatic potential surfaces (EPS) and Fukui indices using Multiwfn to identify reactive sites for electrophilic/nucleophilic attacks .
  • Pharmacophore Modeling : Map hydrogen-bond acceptors (triazole N) and hydrophobic regions (chlorophenyl groups) to rationalize activity against microbial or cancer targets .

Case Study : Docking scores <−8.0 kcal/mol suggest strong binding to fungal CYP51 (linked to antifungal activity) .

Q. How can contradictory crystallographic or spectroscopic data be resolved?

  • Crystallographic Conflicts : Compare SHELXL-refined structures with theoretical bond lengths/angles. For example, discrepancies in C–Cl bond lengths (1.72–1.76 Å vs. DFT-predicted 1.74 Å) may indicate crystal packing effects .
  • NMR Anomalies : Use 2D techniques (HSQC, NOESY) to distinguish overlapping signals. For instance, NOE correlations can resolve para-chlorophenyl vs. meta-chlorophenyl proton assignments .
  • Thermal Motion Artifacts : Apply TLS refinement in SHELXL to correct for anisotropic displacement parameters .

Methodological Workflow :

StepTool/TechniquePurpose
1SHELXL Refine unit cell parameters
2Mercury (CCDC)Visualize packing interactions
3Multiwfn Validate electron density topology

Q. What strategies optimize reaction yields and selectivity in multi-step syntheses?

  • Catalyst Screening : Test Cu(I) sources (CuI, CuBr) and ligands (TBTA) to enhance CuAAC efficiency (yield improvement: 60% → 85%) .
  • Solvent Effects : Polar aprotic solvents (DMSO) favor triazole formation, while DCM improves carboxamide coupling .
  • Temperature Control : Lower temps (40°C) reduce byproducts in azide-alkyne reactions .

Comparative Data :

ConditionYield (%)Purity (HPLC)
CuI/TBTA in DMSO8598.5
CuBr in DCM7295.2

Research Design Considerations

Q. How to design SAR studies for this compound’s derivatives?

  • Structural Modifications :
  • Replace 3-chlorophenyl with fluorophenyl to assess halogen effects on bioavailability .

  • Introduce methyl groups to the triazole ring to study steric hindrance on target binding .

    • Biological Assays :
  • Measure IC50_{50} against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay.

  • Test MIC values against Candida spp. using broth microdilution .

    Data Analysis : Use GraphPad Prism for dose-response curves and ANOVA for significance testing.

Contradictory Findings and Solutions

Q. Why do similar triazole-carboxamides exhibit varying biological activities despite structural similarities?

  • Electronic Effects : Electron-withdrawing groups (Cl, F) enhance target affinity but reduce solubility. For example, 4-fluorophenyl analogs show higher CYP51 inhibition but lower aqueous solubility than chloro derivatives .
  • Conformational Flexibility : Bulky substituents (e.g., isopropyl) restrict triazole ring rotation, altering binding kinetics .

Resolution : Perform MD simulations (AMBER/NAMD) to correlate flexibility with activity .

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